molecular formula C19H19ClN2O2 B4644603 3-[(2,6,8-Trimethylquinolin-4-yl)amino]benzoic acid;hydrochloride

3-[(2,6,8-Trimethylquinolin-4-yl)amino]benzoic acid;hydrochloride

Cat. No.: B4644603
M. Wt: 342.8 g/mol
InChI Key: HGVKYGBDYQFCIB-UHFFFAOYSA-N
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Description

3-[(2,6,8-Trimethylquinolin-4-yl)amino]benzoic acid;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a quinoline derivative linked to a benzoic acid moiety, forming a hydrochloride salt. The presence of the trimethylquinoline group imparts specific chemical properties that make it valuable for research and industrial purposes.

Properties

IUPAC Name

3-[(2,6,8-trimethylquinolin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2.ClH/c1-11-7-12(2)18-16(8-11)17(9-13(3)20-18)21-15-6-4-5-14(10-15)19(22)23;/h4-10H,1-3H3,(H,20,21)(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVKYGBDYQFCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=CC(=C3)C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6,8-Trimethylquinolin-4-yl)amino]benzoic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Derivative: The quinoline core is synthesized through a series of reactions starting from aniline derivatives and aldehydes, often using catalysts like Lewis acids.

    Introduction of Trimethyl Groups: The trimethyl groups are introduced via alkylation reactions, using reagents such as methyl iodide in the presence of a base.

    Coupling with Benzoic Acid: The quinoline derivative is then coupled with benzoic acid through an amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6,8-Trimethylquinolin-4-yl)amino]benzoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline ring to a dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3-[(2,6,8-Trimethylquinolin-4-yl)amino]benzoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and as a fluorescent probe for studying biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-[(2,6,8-Trimethylquinolin-4-yl)amino]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. In biological systems, it may interact with cellular receptors and modulate signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2,6,8-Trimethylquinolin-4-yl)amino]benzoic acid
  • **4-[(2,6,8-Trimethylquinolin-4-yl)amino]benzoic acid
  • **3-[(2,6,8-Dimethylquinolin-4-yl)amino]benzoic acid

Uniqueness

3-[(2,6,8-Trimethylquinolin-4-yl)amino]benzoic acid;hydrochloride is unique due to the specific positioning of the trimethyl groups on the quinoline ring, which influences its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,6,8-Trimethylquinolin-4-yl)amino]benzoic acid;hydrochloride
Reactant of Route 2
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3-[(2,6,8-Trimethylquinolin-4-yl)amino]benzoic acid;hydrochloride

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